5-Hydroxy-3-(4-methylphenyl)benzoic acid
Overview
Description
5-Hydroxy-3-(4-methylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
A derivative of 5-Hydroxy-3-(4-methylphenyl)benzoic acid, specifically 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, was isolated from the fungus Aspergillus carneus. This compound exhibited strong antioxidant activity, comparable to that of the control substance ascorbic acid (Xu et al., 2017).
Marine-Derived Fungal Compounds
Marine-derived fungus Aspergillus carneus produced phenyl ether derivatives, including analogues of this compound. These compounds have been isolated and characterized, contributing to the understanding of the chemical diversity and potential bioactivity of marine fungi (He et al., 2015).
Spectroscopic Analysis and Tautomerism
4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, a compound related to this compound, has been studied for its structure and behavior in various solvents. The research emphasized the occurrence of acid–base dissociation and azo–hydrazone tautomerism, enriching the knowledge of the chemical behavior of such compounds in different conditions (Baul et al., 2009).
Electrochemical Behavior
The electrochemical behavior of certain azo-benzoic acids, closely related to this compound, has been extensively studied. These studies provide valuable insights into the mechanisms and kinetics of electrochemical reactions of these compounds, which can have implications in various fields, including environmental chemistry and electrochemical sensors (Mandić et al., 2004).
Antibacterial and Enzyme Inhibition Activities
Hydrazone derivatives bearing 1,3,4-oxadiazole, originating from 4-methyl/hydroxy benzoic acids, have been investigated for their antibacterial and enzyme inhibition properties. Such studies contribute to the development of new therapeutic agents and enhance the understanding of the biological activities of benzoic acid derivatives (Rasool et al., 2015).
Properties
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8,15H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOSVHKOJNWPRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688621 | |
Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-76-0 | |
Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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